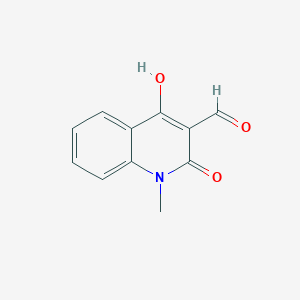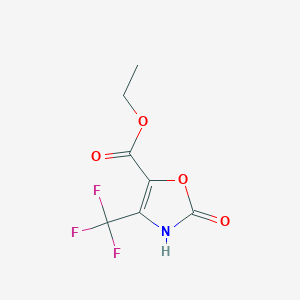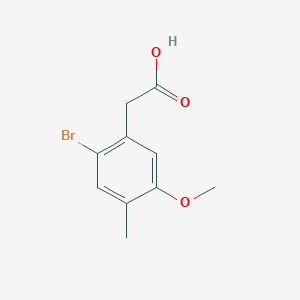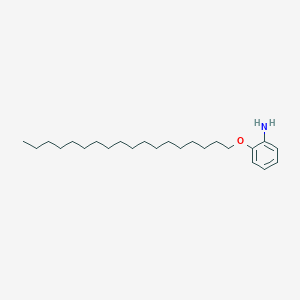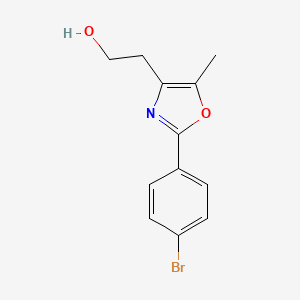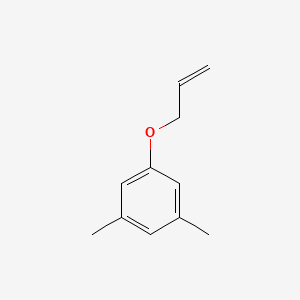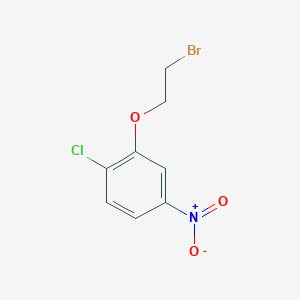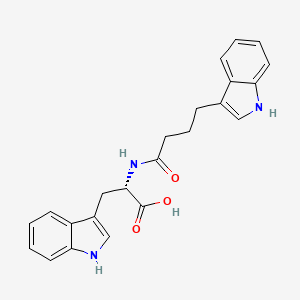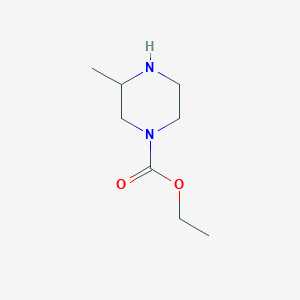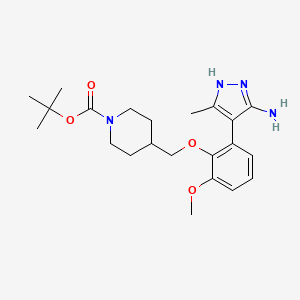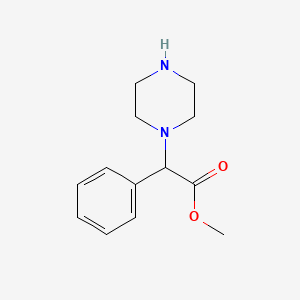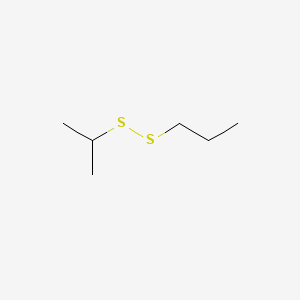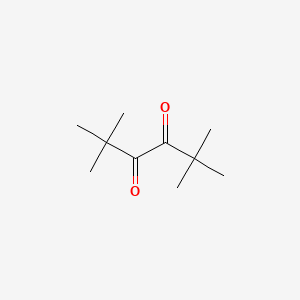
2,2,5,5-tetramethylhexane-3,4-dione
Descripción general
Descripción
2,2,5,5-tetramethylhexane-3,4-dione is an organic compound with the molecular formula C₁₀H₁₈O₂. It is a diketone, meaning it contains two ketone groups. This compound is known for its unique structure, where the ketone groups are positioned at the 3rd and 4th carbon atoms, and the 2nd and 5th carbon atoms are substituted with methyl groups. This structure imparts specific chemical properties and reactivity to the compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-tetramethylhexane-3,4-dione typically involves the reaction of pivalic acid derivatives with suitable reagents. One common method involves the use of pivalic acid esters and pinacolone under controlled conditions. The reaction is carried out in the presence of a base such as potassium tert-butoxide in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
2,2,5,5-tetramethylhexane-3,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the diketone to diols.
Substitution: The methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
2,2,5,5-tetramethylhexane-3,4-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2,5,5-tetramethylhexane-3,4-dione involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic processes. The diketone structure allows it to act as a ligand, coordinating with metal centers and facilitating various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
2,2,6,6-Tetramethyl-3,5-heptanedione: Another diketone with a similar structure but different carbon chain length.
2,2,4,4-Tetramethyl-3-pentanone: A ketone with a similar substitution pattern but only one ketone group.
Uniqueness
2,2,5,5-tetramethylhexane-3,4-dione is unique due to its specific substitution pattern and the presence of two ketone groups. This structure imparts distinct reactivity and makes it a valuable compound in various chemical processes .
Propiedades
Número CAS |
4388-88-9 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
2,2,5,5-tetramethylhexane-3,4-dione |
InChI |
InChI=1S/C10H18O2/c1-9(2,3)7(11)8(12)10(4,5)6/h1-6H3 |
Clave InChI |
HYUPEESAUWXGDW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)C(=O)C(C)(C)C |
SMILES canónico |
CC(C)(C)C(=O)C(=O)C(C)(C)C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-ethyl-7-methyl-3H-Imidazo[4,5-b]pyridine](/img/structure/B8793143.png)
